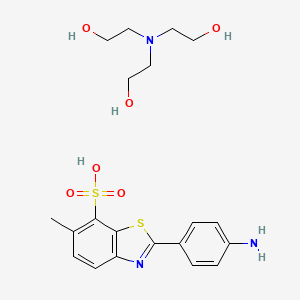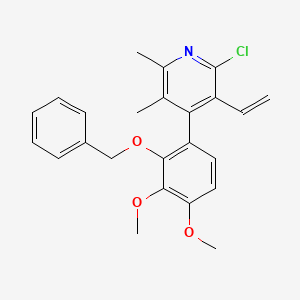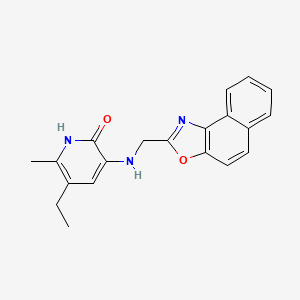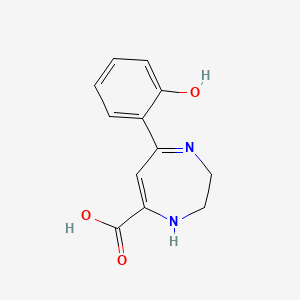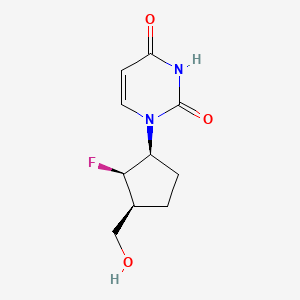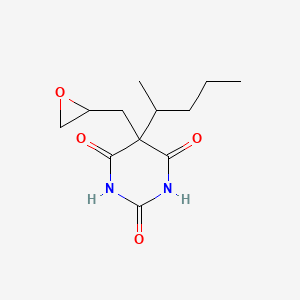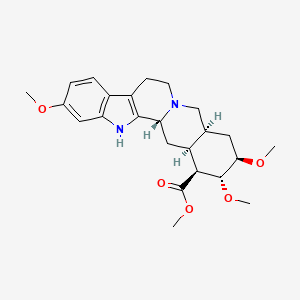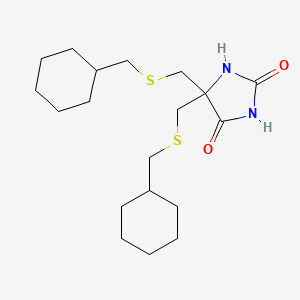
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione is a compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes two cyclohexylmethylthio groups attached to the imidazolidinedione core, imparts specific chemical and physical properties that make it valuable for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with cyclohexylmethylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the imidazolidinedione.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The imidazolidinedione core may also interact with other molecular pathways, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Bis(phenylthio)methyl-2,4-imidazolidinedione: Similar structure but with phenyl groups instead of cyclohexylmethyl groups.
5,5-Bis(methylthio)methyl-2,4-imidazolidinedione: Similar structure but with methyl groups instead of cyclohexylmethyl groups.
Uniqueness
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of cyclohexylmethyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
142979-80-4 |
|---|---|
Formule moléculaire |
C19H32N2O2S2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
5,5-bis(cyclohexylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H32N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h15-16H,1-14H2,(H2,20,21,22,23) |
Clé InChI |
FUIUFQXRLLQBGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CSCC2(C(=O)NC(=O)N2)CSCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


